6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide
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Overview
Description
6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 6-chloro-2-oxochromene-3-carboxylic acid.
Amidation Reaction: The 2,5-dimethoxyaniline is reacted with 6-chloro-2-oxochromene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biological Research: It is used in studies to understand its mechanism of action and interactions with biological targets.
Pharmaceutical Development: Researchers explore its potential as a lead compound for developing new drugs.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes involved in inflammatory or cancer-related pathways.
Modulating Receptors: It may interact with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: The compound could induce programmed cell death in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-oxochromene-3-carboxylic acid: A precursor in the synthesis of the target compound.
2,5-dimethoxyaniline: Another precursor used in the synthesis.
Other Chromene Derivatives: Compounds with similar structures but different substituents, such as 6-bromo-2-oxochromene-3-carboxamide.
Uniqueness
6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and dimethoxyphenyl groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other chromene derivatives.
Properties
IUPAC Name |
6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-23-12-4-6-16(24-2)14(9-12)20-17(21)13-8-10-7-11(19)3-5-15(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQWHIYOSXTBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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